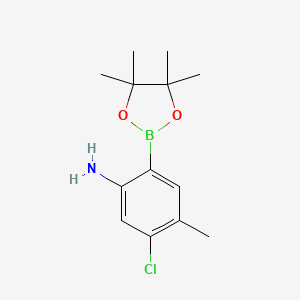

![molecular formula C11H17N3O B2404005 2-氨基-N-[1-(吡啶-2-基)乙基]丁酰胺 CAS No. 1218282-98-4](/img/structure/B2404005.png)

2-氨基-N-[1-(吡啶-2-基)乙基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

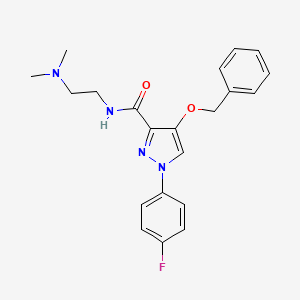

“2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide” is a chemical compound with the CAS number 1218282-98-4 . It is used in various chemical reactions and can be obtained from several suppliers .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes “2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide”, has been reported in the literature . The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .科学研究应用

Chemodivergent Synthesis

“2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

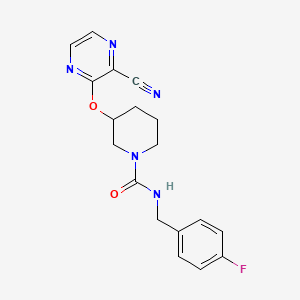

Antitrypanosomal Activity

Compounds similar to “2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide” have shown antitrypanosomal activity . They have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . The development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Antiplasmodial Activity

These compounds have also demonstrated antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . With the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies, there is a great demand for antiplasmodial compounds with alternative mechanism of action .

Synthesis of Novel Structures

The compound can be used to synthesize novel structures from the same starting materials . This is particularly meaningful given the attractive biological properties of N-(pyridin-2-yl)amides .

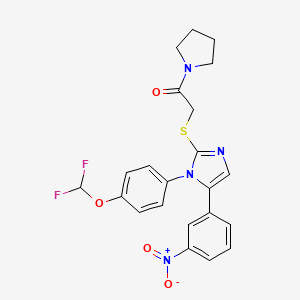

Anti-fibrosis Activity

Some compounds similar to “2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide” have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Development of Pharmaceuticals

The compound can be used in the development of pharmaceuticals . N-(pyridin-2-yl)amides serve as pharmacophores for many molecules with significant biological and therapeutic value .

作用机制

Target of Action

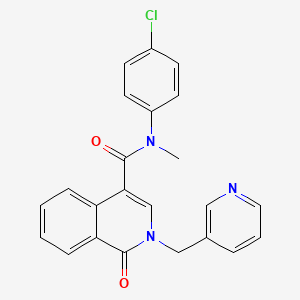

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing a variety of biological processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been found to exhibit substantial antiviral activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.

属性

IUPAC Name |

2-amino-N-(1-pyridin-2-ylethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-9(12)11(15)14-8(2)10-6-4-5-7-13-10/h4-9H,3,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRJAKBKZRZPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)